![molecular formula C22H15FN2O3 B5844890 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is a complex organic compound that features a phthalimide group, a fluorophenyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The fluorophenyl and benzamide groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide
- N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide
- N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-chlorophenyl)benzamide
Uniqueness
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-16-9-6-10-17(13-16)24(20(26)15-7-2-1-3-8-15)14-25-21(27)18-11-4-5-12-19(18)22(25)28/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGUJRVUANIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
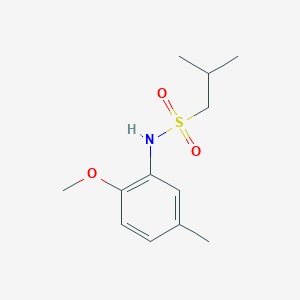
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)
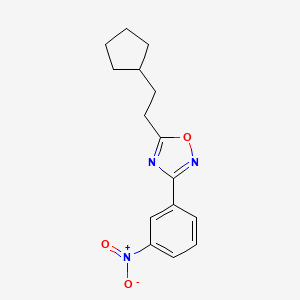
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)
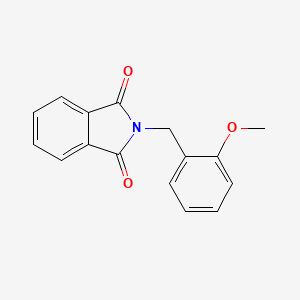
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(isobutyrylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5844855.png)
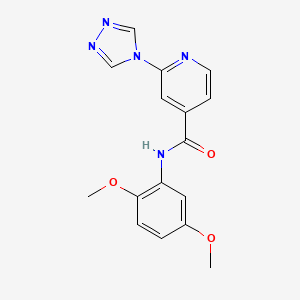
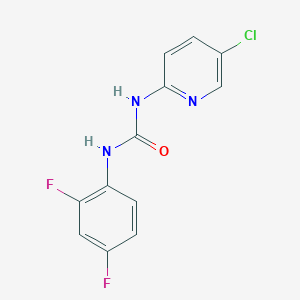
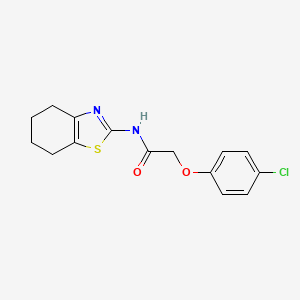
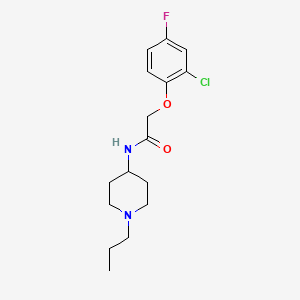
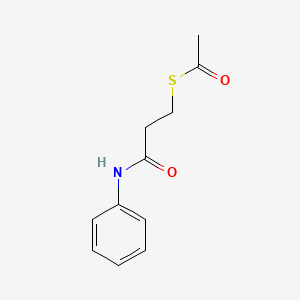
![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)
